6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride chemical properties
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride chemical properties
An In-depth Technical Guide to 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride (CAS No: 2055840-67-8). As a substituted aza-isoindoline derivative, this heterocyclic compound serves as a valuable building block for medicinal chemists and drug development professionals. Its unique bicyclic structure, containing both a pyridine and a reduced pyrrole ring, offers multiple points for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents. This document consolidates critical data on its structural features, physicochemical properties, spectroscopic signature, potential synthetic routes, and essential safety protocols, intended to support advanced research and development applications.
Chemical Identity and Structure
Nomenclature and Key Identifiers
The precise identification of a chemical entity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride | [1] |
| CAS Number | 2055840-67-8 | [1] |
| Molecular Formula | C₇H₈Cl₂N₂ | [1] |
| Molecular Weight | 191.05 g/mol | [1] |
| InChI Key | PWCCHFPOHUVACO-UHFFFAOYSA-N | [1] |
Structural Elucidation
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heteroaromatic compound. The core scaffold is a pyrrolo[3,4-c]pyridine, where a pyrrole ring is fused to a pyridine ring across the 'c' face (the 3,4-positions). In this specific molecule, the pyrrole ring is saturated (2,3-dihydro), forming a structure analogous to isoindoline. A chlorine atom is substituted at the 6-position of the pyridine ring. The compound is supplied as a hydrochloride salt, meaning the basic pyridine nitrogen is protonated, which typically enhances stability and aqueous solubility.
Caption: 2D Structure of 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride.
Physicochemical Properties
Understanding the physicochemical properties is crucial for designing experimental conditions, formulation development, and predicting physiological behavior.
| Property | Value | Comments |
| Physical State | Solid | Typically a crystalline powder. |
| Molecular Weight | 191.05 g/mol | [1] |
| Stability | Stable under normal conditions. | [2][3] |
| Hygroscopicity | Hygroscopic | The material can absorb moisture from the air. Storage in a desiccated environment is critical to maintain sample integrity.[2][3] |
| Reactivity | Incompatible with strong oxidizing agents. | [2][3] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [2][3] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural confirmation. For 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride, the spectrum would exhibit characteristic signals. The formation of a hydrochloride salt with the pyridine nitrogen leads to a general down-field shift of the ring protons due to the increased positive charge on the nitrogen and decreased electron density on the ring carbons.[4]
-
Aromatic Protons: Two distinct signals would be expected for the protons on the pyridine ring. Due to the electron-withdrawing effect of the adjacent protonated nitrogen and the chlorine atom, these protons would appear in the downfield region of the spectrum.
-
Methylene Protons (-CH₂-): Two signals, likely triplets or more complex multiplets, would correspond to the two methylene groups of the dihydro-pyrrolo ring (positions 1 and 3).
-
Amine Proton (-NH-): A broad signal corresponding to the proton on the secondary amine in the pyrrolo ring would be observed. Its chemical shift can be variable and concentration-dependent.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight. The expected mass would correspond to the free base (C₇H₇ClN₂), with a monoisotopic mass of approximately 154.03 Da. The isotopic pattern characteristic of a single chlorine atom (an M+2 peak with roughly one-third the intensity of the molecular ion peak) would be a key diagnostic feature.
Synthesis and Reactivity
Synthetic Pathway Overview
While specific synthesis routes for this exact compound are proprietary, a general and plausible pathway can be inferred from related patent literature for the parent scaffold.[5] A common approach involves the construction of the bicyclic system followed by chlorination, or the use of a pre-chlorinated starting material. A representative strategy starts from a dione precursor.
The process can be conceptualized in three main stages:
-
Lactamization: A suitable precursor, such as furo[3,4-c]pyridine-1,3-dione, is reacted with a nitrogen source like urea to form the corresponding 2H-pyrrolo-[3,4-c]pyridine-1,3-dione.[5]
-
Reduction: The resulting dione (a cyclic imide) is then reduced to the dihydro-pyrrolo derivative. This step selectively reduces the carbonyl groups to methylene groups without affecting the aromatic pyridine ring.
-
Salification: The final free base is treated with hydrochloric acid to precipitate the stable and more readily handleable hydrochloride salt.[5]
Caption: Generalized synthetic workflow for pyrrolo[3,4-c]pyridine scaffolds.
Chemical Reactivity
The molecule possesses several reactive sites that can be exploited for further chemical derivatization:
-
Secondary Amine: The nitrogen at the 2-position is a nucleophilic secondary amine, making it a prime site for N-acylation, N-alkylation, or participation in coupling reactions to introduce diverse substituents.
-
Pyridine Ring: The pyridine ring can undergo various transformations, although the presence of the chloro group and the fused ring system modulates its reactivity compared to simple pyridine.
-
Chloro Substituent: The chlorine atom at the 6-position could potentially be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or amine groups. This is a common strategy in modern medicinal chemistry to build molecular complexity.
Applications in Research and Drug Development
Role as a Heterocyclic Building Block
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is not typically an end-product drug but rather a key intermediate or scaffold. Its value lies in the combination of a rigid bicyclic core, which can properly orient substituents in three-dimensional space, and multiple handles for chemical modification.
Therapeutic Potential of the Pyrrolo[3,4-c]pyridine Core
The broader class of pyrrolopyridines is of significant interest in pharmacology. Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide spectrum of biological activities.[6][7] A review of the literature highlights that compounds containing this core have been explored for:
-
Antiviral Activity (including as HIV-1 integrase inhibitors)[6]
-
Anticancer Properties [6]
-
Antidiabetic Activity [6]
The presence of the chloro-substituent on the pyridine ring provides a synthetic vector for creating libraries of novel compounds to explore these and other therapeutic areas.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as hazardous and must be handled with appropriate precautions.
| Pictogram(s) | Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
Recommended Handling Protocols
All work should be conducted by trained personnel familiar with the potential hazards.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices:
Storage and Stability
Proper storage is essential to maintain the quality and shelf-life of the compound.
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
Hygroscopicity: As the compound is hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator is strongly recommended to prevent degradation or clumping.[2][3]
-
Long-term Storage: For long-term preservation, store in a cool, dry place.[8]
Conclusion
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its structural features, including a modifiable secondary amine and a reactive chloro-substituent, offer chemists the flexibility to design and synthesize diverse libraries of novel compounds. While it possesses defined hazards requiring careful handling, its utility as a building block for exploring various therapeutic targets makes it a valuable tool for researchers and drug development professionals.
References
-
PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Retrieved from [Link]
-
Soret, N., et al. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 26(21), 6688. Retrieved from [Link]
- Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]
Sources
- 1. 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride | C7H8Cl2N2 | CID 122715520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
